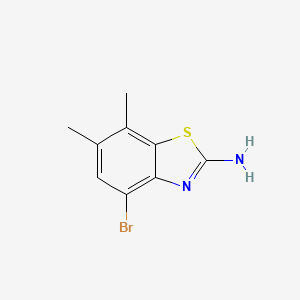

4-Bromo-6,7-dimethyl-1,3-benzothiazol-2-amine

CAS No.: 383131-01-9

Cat. No.: VC2012072

Molecular Formula: C9H9BrN2S

Molecular Weight: 257.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 383131-01-9 |

|---|---|

| Molecular Formula | C9H9BrN2S |

| Molecular Weight | 257.15 g/mol |

| IUPAC Name | 4-bromo-6,7-dimethyl-1,3-benzothiazol-2-amine |

| Standard InChI | InChI=1S/C9H9BrN2S/c1-4-3-6(10)7-8(5(4)2)13-9(11)12-7/h3H,1-2H3,(H2,11,12) |

| Standard InChI Key | IRDFNBXUAHBVNA-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C2C(=C1C)SC(=N2)N)Br |

| Canonical SMILES | CC1=CC(=C2C(=C1C)SC(=N2)N)Br |

Introduction

Chemical Structure and Properties

Structural Characteristics

4-Bromo-6,7-dimethyl-1,3-benzothiazol-2-amine features a benzothiazole core with specific substitutions: a bromine atom at position 4, methyl groups at positions 6 and 7, and an amino group at position 2. This particular arrangement of functional groups contributes to its unique chemical and biological properties. The compound represents a significant member of the benzothiazole class, which is known for its diverse biological activities.

Physical and Chemical Properties

The compound exists as a solid at room temperature with specific physicochemical characteristics outlined in Table 1. Its molecular structure includes a bromine atom that serves as a potential site for substitution reactions, making it valuable as a chemical intermediate in organic synthesis.

Table 1: Physical and Chemical Properties of 4-Bromo-6,7-dimethyl-1,3-benzothiazol-2-amine

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C9H9BrN2S | |

| Molecular Weight | 257.15 g/mol | |

| CAS Number | 383131-01-9 | |

| Physical State | Solid | |

| IUPAC Name | 4-bromo-6,7-dimethyl-1,3-benzothiazol-2-amine | |

| InChI | InChI=1S/C9H9BrN2S/c1-4-3-6(10)7-8(5(4)2)13-9(11)12-7/h3H,1-2H3,(H2,11,12) | |

| InChI Key | IRDFNBXUAHBVNA-UHFFFAOYSA-N | |

| Canonical SMILES | CC1=CC(=C2C(=C1C)SC(=N2)N)Br |

Comparison with Positional Isomers

It is important to distinguish 4-Bromo-6,7-dimethyl-1,3-benzothiazol-2-amine from its positional isomers, particularly 6-Bromo-4,7-dimethyl-1,3-benzothiazol-2-amine (CAS: 383131-43-9), which differs in the position of the bromine atom . While both compounds share the same molecular formula and similar properties, the position of the bromine atom significantly affects their reactivity and biological activities.

Synthesis Methods

Laboratory Synthesis Procedures

The synthesis of 4-Bromo-6,7-dimethyl-1,3-benzothiazol-2-amine typically involves bromination of the corresponding 6,7-dimethyl-1,3-benzothiazol-2-amine precursor. This reaction generally proceeds through the following route:

-

Preparation of 6,7-dimethyl-1,3-benzothiazol-2-amine through conventional benzothiazole synthesis methods

-

Selective bromination at position 4 using appropriate brominating agents

A typical synthesis involves the slow addition of liquid bromine in acetic acid to a solution of 6,7-dimethyl-1,3-benzothiazol-2-amine in acetic acid at room temperature. The reaction mixture is stirred for 24 hours, followed by addition to cold water and neutralization with ammonium hydroxide to precipitate the product.

Alternative Synthetic Approaches

Several methodologies have been reported for synthesizing substituted benzothiazoles, which can be adapted for the preparation of 4-Bromo-6,7-dimethyl-1,3-benzothiazol-2-amine:

Synthesis from Aniline Derivatives

One approach involves the reaction of appropriately substituted anilines with potassium thiocyanate in the presence of bromine as a catalyst . This method, reported by various researchers, typically proceeds through the following steps:

-

Reaction of substituted aniline with potassium thiocyanate in acetic acid

-

Addition of bromine as a catalyst

-

Cyclization to form the benzothiazole ring

-

Additional bromination to introduce the bromine at position 4

Microwave-Assisted Methods

More modern approaches include microwave-promoted synthesis, which has been shown to improve yields and reduce reaction times for similar benzothiazole derivatives . The Suzuki-Miyaura coupling reaction has also been employed for the modification of benzothiazole scaffolds, which could potentially be applied to functionalize 4-Bromo-6,7-dimethyl-1,3-benzothiazol-2-amine at the bromine position .

Chemical Reactivity

Types of Reactions

4-Bromo-6,7-dimethyl-1,3-benzothiazol-2-amine can undergo various types of chemical reactions, particularly at the bromine substituent, which acts as a reactive site for further modifications. The main types of reactions include:

Substitution Reactions

The bromine atom at position 4 can be substituted with various nucleophiles, including amines, thiols, and alkoxides. This reactivity makes the compound valuable as a building block in organic synthesis for preparing more complex molecules.

Oxidation and Reduction Reactions

The compound can be subjected to oxidation using agents like hydrogen peroxide or potassium permanganate, or reduction using agents such as lithium aluminum hydride or sodium borohydride.

Reaction Mechanisms

The reactivity of 4-Bromo-6,7-dimethyl-1,3-benzothiazol-2-amine is largely influenced by the electronic effects of the substituents. The bromine atom, being electron-withdrawing, activates the aromatic ring for nucleophilic substitution reactions, while the amino group at position 2 contributes electron density to the system through resonance .

Biological Activities

Antimicrobial Properties

Benzothiazole derivatives are known for their antimicrobial activities, and research indicates that 4-Bromo-6,7-dimethyl-1,3-benzothiazol-2-amine exhibits significant antimicrobial properties against various bacterial strains. The compound is reported to disrupt bacterial cell wall synthesis and interfere with metabolic pathways, though specific mechanisms require further investigation.

Anticancer Activities

Research has shown that 4-Bromo-6,7-dimethyl-1,3-benzothiazol-2-amine and similar benzothiazole derivatives exhibit cytotoxic effects on cancer cell lines, particularly HeLa cells. Studies suggest that these compounds induce apoptosis through activation of caspase pathways. Benzothiazole derivatives are known to inhibit topoisomerases, which are crucial for DNA replication, thus contributing to their anticancer activity.

Anti-inflammatory Effects

Preliminary studies suggest that 4-Bromo-6,7-dimethyl-1,3-benzothiazol-2-amine may modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation. In a murine model of acute inflammation, similar benzothiazole derivatives led to a significant decrease in paw edema and inflammatory cytokine production.

Structure-Activity Relationships

The biological activity of 4-Bromo-6,7-dimethyl-1,3-benzothiazol-2-amine is influenced by its specific structural features. Structure-activity relationship (SAR) studies on benzothiazole derivatives have revealed important insights:

-

The 2-amino position is crucial for biological activity

-

The bromine at position 4 enhances antimicrobial activity

-

The methyl groups at positions 6 and 7 may influence lipophilicity and membrane penetration

For example, it has been observed that the presence of electron-withdrawing groups (like bromine) at position 4 of 2-mercaptobenzothiazole increases antifungal activity , suggesting that the bromine in 4-Bromo-6,7-dimethyl-1,3-benzothiazol-2-amine may contribute to its antimicrobial properties.

Research Applications

Medicinal Chemistry Applications

4-Bromo-6,7-dimethyl-1,3-benzothiazol-2-amine serves as a valuable research tool in medicinal chemistry, particularly as:

-

A building block for synthesizing more complex benzothiazole derivatives with enhanced biological activities

-

A lead compound for developing novel antimicrobial and anticancer agents

-

A structural template for designing enzyme inhibitors and receptor modulators

Synthetic Organic Chemistry

In synthetic organic chemistry, the compound functions as an important intermediate due to the reactive bromine functionality, which allows for further structural modifications through various coupling reactions, including Suzuki-Miyaura, Stille, and Sonogashira couplings .

Analytical Methods for Characterization

Several analytical techniques are recommended for the characterization of 4-Bromo-6,7-dimethyl-1,3-benzothiazol-2-amine:

Spectroscopic Methods

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming substituent positions and bromine incorporation. Mass spectrometry (MS) validates molecular weight, while X-ray diffraction (XRD) resolves crystal structure details.

Chromatographic Methods

Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are valuable for monitoring reaction progress and assessing compound purity. Gas chromatography-mass spectrometry (GC-MS) can provide additional structural confirmation and purity assessment.

Future Research Directions

Medicinal Chemistry Development

Future research on 4-Bromo-6,7-dimethyl-1,3-benzothiazol-2-amine could focus on:

-

Optimization of synthetic routes to improve yields and purity

-

Development of structure-activity relationships to enhance specific biological activities

-

Investigation of combination effects with established drugs

-

Exploration of novel applications in antimicrobial resistance and cancer therapy

Computational Studies

Computational methods, including quantum chemical calculations and molecular docking studies, could provide valuable insights into the reactivity and biological interactions of 4-Bromo-6,7-dimethyl-1,3-benzothiazol-2-amine . These approaches can help predict potential biological targets and guide the rational design of derivatives with enhanced activities.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume